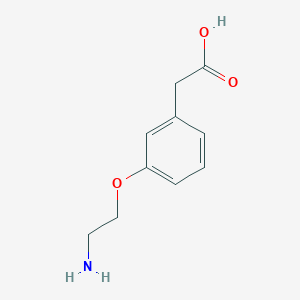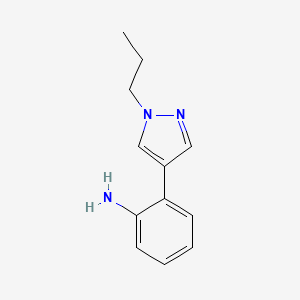
2-(1-Propyl-1h-pyrazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Propyl-1h-pyrazol-4-yl)aniline: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a propyl group attached to the nitrogen atom of the pyrazole ring and an aniline moiety at the 2-position of the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Propyl-1h-pyrazol-4-yl)aniline typically involves the condensation of pyrazole-4-carbaldehydes with aniline derivatives. One common method is the one-pot condensation reaction, where pyrazole-4-carbaldehydes react with aniline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to afford the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: 2-(1-Propyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted aniline derivatives with various functional groups on the aromatic ring.
科学研究应用
Chemistry: 2-(1-Propyl-1h-pyrazol-4-yl)aniline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It has shown promising activity against certain bacterial strains and has been evaluated for its ability to inhibit inflammatory pathways .
Medicine: The compound’s potential as a therapeutic agent has been explored in the development of new drugs. Its pyrazole core structure is known to interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .
作用机制
The mechanism of action of 2-(1-Propyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its aniline moiety can interact with cellular receptors, influencing various biological processes .
相似化合物的比较
2-(1-Propyl-1h-pyrazol-4-yl)benzimidazole: Similar structure with a benzimidazole ring instead of an aniline moiety.
4-(1-Propyl-1h-pyrazol-4-yl)aniline: Similar structure with the propyl group attached at a different position on the pyrazole ring.
2-(1-Propyl-1h-pyrazol-4-yl)phenol: Similar structure with a phenol moiety instead of an aniline moiety.
Uniqueness: 2-(1-Propyl-1h-pyrazol-4-yl)aniline is unique due to its specific combination of a pyrazole ring with a propyl group and an aniline moiety. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
2-(1-propylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7,13H2,1H3 |
InChI 键 |
AQHSZSCHCQVSAF-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


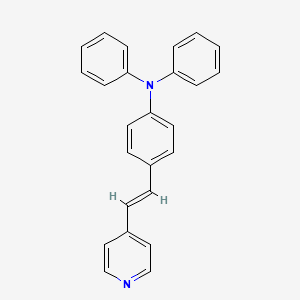

![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
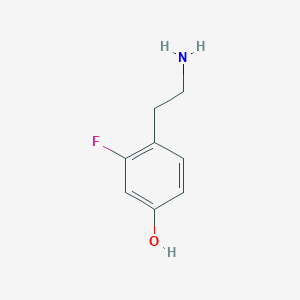
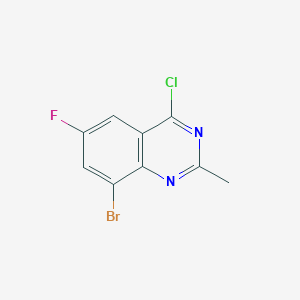
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
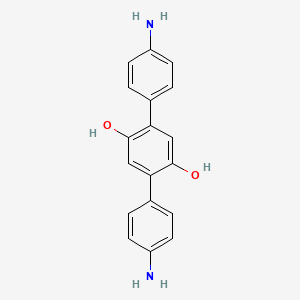
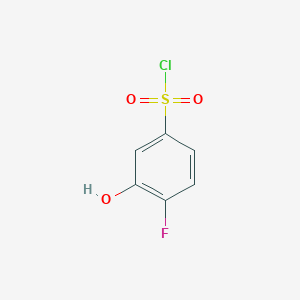
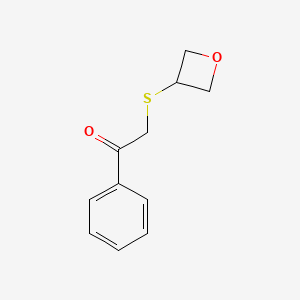
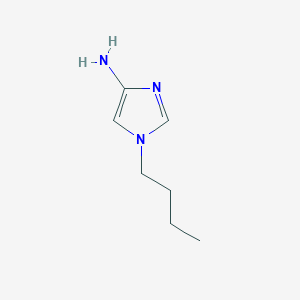
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
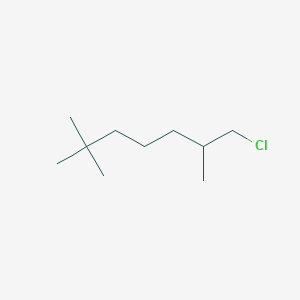
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
